Sarkomycin Z

Description

Historical Context and Initial Discovery

The story of Sarkomycin (B75957) begins in the early 1950s, a period of intense discovery in the field of antibiotics.

In 1953, the distinguished Japanese scientist Dr. Hamao Umezawa and his team first isolated the antitumor substance, which they named Sarkomycin. bikaken.or.jpwum.edu.pl They discovered it in the culture broth of a soil microorganism, Streptomyces erythrochromogenes, found in Kamakura, Japan. eijppr.com The initial substance was found to be an oily liquid. epa.gov

Further analysis revealed that the crude Sarkomycin was a mixture of components. The principal active component was identified as Sarkomycin A. jst.go.jp During these early studies, researchers also noted the presence of related, but biologically inactive, substances. Polarographic studies identified "Crystals D and Z" as relatives of Sarkomycin. tandfonline.comoup.com Later research observed the transformation of active Sarkomycin into an "inactive crystal Z," particularly in the presence of formic acid, highlighting the compound's inherent instability. jst.go.jpresearchgate.net This instability presented a significant challenge for its development as a therapeutic agent. koeki-info.go.jp

The discovery of Sarkomycin was a landmark event as it was the world's first anticancer antibiotic isolated from a microbe. bikaken.or.jpkoeki-info.go.jp Early research demonstrated its potent activity against Ehrlich ascites carcinoma cells in mice, where it was shown to inhibit the growth of the cancer cells and prolong the survival of the animals. jst.go.jpresearchgate.net This dual antibiotic and antitumor activity made Sarkomycin a compound of considerable interest in biomedical science. eijppr.com The initial findings spurred a global effort to screen for other anticancer agents from microbial sources, effectively launching a new frontier in cancer chemotherapy research. bikaken.or.jpkoeki-info.go.jp

Evolution of Research Perspectives on Sarkomycin

The initial enthusiasm surrounding Sarkomycin was soon tempered by practical challenges. The primary issue was the compound's instability; it had a tendency to polymerize and lose its biological activity, as exemplified by its transformation into the inactive Crystal Z. jst.go.jpresearchgate.net This instability meant that refining the compound often led to a reduction in its effectiveness. koeki-info.go.jp

These challenges shifted the focus of the scientific community. Research evolved from basic isolation and activity screening to more complex chemical investigations. A major goal became the development of more stable derivatives of Sarkomycin that would retain or even enhance its antitumor activity. jst.go.jpresearchgate.net This led to synthetic efforts to create various analogues and derivatives. eijppr.com Furthermore, the unique structure of Sarkomycin, a cyclopentenone, and its mechanism of action became subjects of intense study to understand how it exerted its biological effects and to inform the design of new, improved anticancer agents. eijppr.com

Data Tables

Table 1: Key Properties of Sarkomycin and Related Compounds

| Compound Name | Source/Origin | Biological Activity | Key Characteristics |

|---|---|---|---|

| Sarkomycin | Isolated from Streptomyces erythrochromogenes eijppr.com | Antitumor and antibacterial eijppr.com | An oily liquid mixture; the first anticancer antibiotic discovered from a microbe bikaken.or.jpepa.gov |

| Sarkomycin A | Principal component of crude Sarkomycin jst.go.jp | Active antitumor and antibacterial jst.go.jp | Structure identified as 2-methylene-3-oxocyclopentanecarboxylic acid eijppr.com |

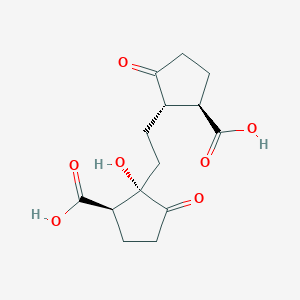

| Sarkomycin Z (Crystal Z) | Inactive relative/transformation product of Sarkomycin tandfonline.comresearchgate.net | Inactive jst.go.jpresearchgate.net | Observed as a crystalline substance formed from Sarkomycin, especially in the presence of formic acid jst.go.jpresearchgate.net |

| Sarkomycin D (Crystal D) | Relative of Sarkomycin tandfonline.comoup.com | Biologically inactive fraction tandfonline.com | Identified through polarographic studies alongside Crystal Z tandfonline.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18O7 |

|---|---|

Molecular Weight |

298.29 g/mol |

IUPAC Name |

(1R,2S)-2-[2-[(1S,2R)-2-carboxy-5-oxocyclopentyl]ethyl]-2-hydroxy-3-oxocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C14H18O7/c15-10-3-1-8(12(17)18)7(10)5-6-14(21)9(13(19)20)2-4-11(14)16/h7-9,21H,1-6H2,(H,17,18)(H,19,20)/t7-,8+,9-,14-/m0/s1 |

InChI Key |

CLZCOSSNMHCIQY-KSCJFIISSA-N |

Isomeric SMILES |

C1CC(=O)[C@H]([C@@H]1C(=O)O)CC[C@@]2([C@@H](CCC2=O)C(=O)O)O |

Canonical SMILES |

C1CC(=O)C(C1C(=O)O)CCC2(C(CCC2=O)C(=O)O)O |

Synonyms |

sarcomycin Z sarkomycin Z |

Origin of Product |

United States |

Synthetic Methodologies for Sarkomycin and Analogues

Biosynthetic Pathways and Precursors of Sarkomycin (B75957)

Sarkomycin is a natural product biosynthesized by the bacterium Streptomyces erythrochromogenes. drugfuture.comnih.gov The core structure of Sarkomycin is a cyclopentanone (B42830) ring, a common motif in many biologically active natural products. While the specific enzymatic steps for Sarkomycin biosynthesis are not extensively detailed in the provided search results, the general understanding of cyclopentanoid synthesis in microorganisms suggests a complex cascade of enzymatic reactions. These pathways often involve the cyclization of a linear precursor derived from primary metabolism, followed by a series of oxidative and functional group manipulations to yield the final active compound. The production of Sarkomycin by Streptomyces highlights the intricate and efficient synthetic capabilities of microorganisms. drugfuture.com

Total Chemical Synthesis Approaches for Sarkomycin

The chemical synthesis of Sarkomycin has been a subject of significant research, leading to the development of numerous strategies to construct its challenging cyclopentanone framework. These approaches aim to provide efficient and controlled access to Sarkomycin and its analogs, facilitating further investigation into their biological activities.

Enantioselective Synthesis Strategies

The biological activity of Sarkomycin is dependent on its stereochemistry, making enantioselective synthesis a critical area of focus. The goal is to produce a single, desired enantiomer of the molecule, which is typically the naturally occurring form.

A key challenge in the synthesis of Sarkomycin is the introduction of the stereogenic center at the carbon bearing the carboxylic acid group. Asymmetric catalysis has emerged as a powerful tool to achieve this with high enantioselectivity. nih.gov One notable approach involves the use of transition metal catalysts with chiral ligands. For instance, an iridium-catalyzed asymmetric isomerization has been successfully employed to establish the desired stereochemistry in a key intermediate. acs.orgnih.gov This method represents a significant advancement in the efficient and stereocontrolled synthesis of chiral building blocks for Sarkomycin.

Multi-step reaction sequences are often necessary to build the complex structure of Sarkomycin. A five-step total synthesis of (R)-Sarkomycin has been reported, which showcases the strategic use of modern synthetic reactions. nih.gov This synthesis employs a rhodium-catalyzed asymmetric conjugate alkenyl addition as a key step to introduce the vinyl group and set the stereocenter. This is followed by a Mukaiyama aldol (B89426) reaction with aqueous formaldehyde (B43269) to install the hydroxymethyl group, which is a precursor to the exocyclic methylene (B1212753) group. nih.gov

Regiocontrolled Synthesis Methodologies

Regiocontrol is another crucial aspect of Sarkomycin synthesis, ensuring that functional groups are introduced at the correct positions on the cyclopentanone ring. Efficient regiocontrolled synthesis of Sarkomycin has been achieved starting from α-hydroxymethylcyclopentenone. tandfonline.comacs.org Another strategy involves the intramolecular cyclization of vinyl radicals, offering a concise pathway to the Sarkomycin core. tandfonline.com These methods provide reliable ways to control the regiochemistry of the molecule, which is essential for its biological function.

Diverse Synthetic Routes and Key Intermediates

A variety of synthetic routes to Sarkomycin have been explored, each with its own set of key intermediates. One approach utilizes a β-ketophosphonate, which undergoes a diazo-transfer reaction and subsequent rhodium(II) acetate-mediated decomposition to form a 2-phosphoryl-3-vinylcyclopentanone intermediate. journals.co.za Another strategy involves an intramolecular nitrile oxide cycloaddition (INOC) to construct the cyclopentane (B165970) ring, providing a formal total synthesis of (±)-Sarkomycin. acs.org The Pauson-Khand reaction has also been used in a regioselective manner to build the cyclopentane scaffold. acs.orgnih.gov

The Baylis-Hillman reaction provides access to highly functionalized adducts that serve as versatile starting materials for the synthesis of Sarkomycin and its analogs, such as homosarkomycin. researchgate.netnih.gov Furthermore, a simple and convenient synthesis of (±)-methylcyclopentanone-3-carboxylate, an important precursor for Sarkomycin, has been developed. researchgate.net

Phosphonate-Based Approaches

Phosphonate-based olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, have been pivotal in the synthesis of sarkomycin and its analogues. These methods are primarily used to construct the exocyclic methylene group, a key structural feature of the molecule.

In one approach, a phosphonate (B1237965) reagent is reacted with a suitable cyclopentanone precursor. For instance, the synthesis of a sarkomycin analogue involved the use of a stabilized phosphonate ylide to introduce the exocyclic double bond onto a cyclopentanone ring system. The choice of phosphonate reagent and reaction conditions is crucial for achieving high yields and stereoselectivity.

Key features of this approach include:

Mild Reaction Conditions : The HWE reaction can often be carried out under mild conditions, which is advantageous for sensitive substrates.

Stereochemical Control : The geometry of the resulting alkene can be controlled by the choice of phosphonate reagent and reaction conditions.

Versatility : A wide range of phosphonate reagents can be synthesized, allowing for the introduction of various substituents on the exocyclic methylene group, thus facilitating the creation of diverse sarkomycin analogues.

| Reaction Type | Key Reagents | Purpose in Sarkomycin Synthesis | Reference |

| Horner-Wadsworth-Emmons | Stabilized phosphonate ylides, cyclopentanone precursors | Construction of the exocyclic methylene group |

Cyclopentanoid Scaffold Construction

The construction of the core cyclopentanoid scaffold of sarkomycin is a central theme in its total synthesis. Numerous strategies have been devised to assemble this five-membered ring with the correct stereochemistry and functionality.

One prominent method involves the use of [3+2] cycloaddition reactions. For example, the reaction of a trimethylenemethane (TMM) equivalent with an appropriate acceptor can generate the cyclopentane ring in a single step. Another strategy relies on the intramolecular cyclization of acyclic precursors, which will be discussed in more detail in a later section.

Furthermore, derivatization of existing cyclopentanoid natural products, such as camphor, has been explored as a chiral pool approach to access enantiomerically pure sarkomycin precursors.

| Strategy | Description | Key Intermediates/Reagents | Reference |

| [3+2] Cycloaddition | Reaction of a three-carbon unit with a two-carbon unit to form the five-membered ring. | Trimethylenemethane (TMM) equivalents, electron-deficient alkenes | |

| Chiral Pool Synthesis | Utilization of readily available, enantiomerically pure natural products as starting materials. | Camphor, other cyclopentanoid natural products |

Chemoenzymatic Synthesis

Chemoenzymatic approaches leverage the high selectivity of enzymes for certain transformations, combined with traditional organic synthesis methods. In the context of sarkomycin synthesis, enzymes have been employed to resolve racemic mixtures or to introduce chirality in a highly controlled manner.

For instance, lipase-catalyzed hydrolysis or transesterification reactions have been used to separate enantiomers of key cyclopentanone intermediates. This method provides access to enantiomerically enriched building blocks that are essential for the asymmetric synthesis of sarkomycin. The mild conditions of enzymatic reactions are also beneficial for preserving sensitive functional groups present in the intermediates.

| Enzyme Class | Reaction Type | Application in Sarkomycin Synthesis | Reference |

| Lipase | Kinetic resolution (hydrolysis, transesterification) | Separation of enantiomers of cyclopentanone precursors |

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a powerful tool for constructing the cyclopentanone ring of sarkomycin from acyclic precursors. These reactions often proceed with high efficiency due to the favorable proximity of the reacting functional groups.

One notable example is the intramolecular Michael addition. An acyclic precursor containing both a nucleophilic enolate (or its equivalent) and an electrophilic α,β-unsaturated system can be induced to cyclize, forming the five-membered ring. The stereochemical outcome of the cyclization can often be controlled by the substrate's geometry and the reaction conditions.

Another important intramolecular cyclization is the aldol reaction, which can be used to form a carbon-carbon bond and simultaneously create a hydroxyl group, which can then be further manipulated.

| Cyclization Type | Description | Key Functional Groups in Precursor | Reference |

| Intramolecular Michael Addition | A nucleophile attacks an α,β-unsaturated carbonyl compound within the same molecule to form a ring. | Enolate (or equivalent), α,β-unsaturated ester/ketone | |

| Intramolecular Aldol Reaction | An enolate reacts with a carbonyl group within the same molecule. | Two carbonyl groups (or a carbonyl and an enolizable proton) |

Rearrangement Reactions (e.g., Johnson-Claisen)

Rearrangement reactions provide an elegant means of restructuring a molecule's carbon skeleton to achieve a desired architecture. The Johnson-Claisen rearrangement, a type of sigmatropic rearrangement, has been applied in the synthesis of sarkomycin analogues.

This reaction involves the thermal or acid-catalyzed rearrangement of an allylic alcohol and a ketene (B1206846) acetal (B89532) (or similar reactant) to form a γ,δ-unsaturated ester. In the synthesis of sarkomycin precursors, this rearrangement can be used to set the stereochemistry of a key carbon center and to introduce a functional group that can be later converted into the carboxylic acid moiety of sarkomycin.

| Rearrangement | Reactants | Product | Application | Reference |

| Johnson-Claisen | Allylic alcohol, orthoester (e.g., triethyl orthoacetate) | γ,δ-Unsaturated ester | Stereocontrolled introduction of a two-carbon chain for the carboxylic acid side chain. |

Ozonolysis in Analog Synthesis

Ozonolysis is a powerful oxidative cleavage reaction that has been utilized in the synthesis of sarkomycin analogues to modify existing ring systems or to unmask latent functional groups.

In some synthetic routes, a larger ring system or a bicyclic precursor is first constructed. Ozonolysis is then employed to cleave a double bond within this precursor, leading to the formation of a linear intermediate with terminal functional groups (such as aldehydes or carboxylic acids). This intermediate can then be cyclized to form the desired cyclopentanone ring of a sarkomycin analogue. This strategy allows for a high degree of control over the placement of functional groups.

| Reaction | Reagent | Substrate | Purpose in Analog Synthesis | Reference |

| Ozonolysis | Ozone (O₃), followed by a reductive or oxidative workup | Cyclic or bicyclic alkene | Cleavage of a carbon-carbon double bond to form precursors for cyclization into the cyclopentanone ring. |

Synthesis of Sarkomycin Precursors

The efficient synthesis of sarkomycin relies heavily on the strategic preparation of key precursors. These precursors are designed to contain the necessary carbon skeleton and functional groups, correctly positioned for subsequent transformations into the final target molecule.

One common strategy involves the synthesis of substituted cyclopentanones. For example, 2-carbomethoxycyclopentanone has served as a versatile starting material. This precursor can be alkylated at the 2-position, and the resulting product can then be further elaborated to introduce the exocyclic methylene group and other required functionalities.

Another important class of precursors are acyclic molecules designed for intramolecular cyclization, as mentioned previously. The synthesis of these linear precursors often involves multiple steps, including stereoselective reductions, oxidations, and carbon-carbon bond-forming reactions to assemble the carbon chain with the correct stereochemistry and functional group arrangement before the key ring-closing step.

| Precursor Type | Example | Synthetic Utility | Reference |

| Cyclic Precursor | 2-Carbomethoxycyclopentanone | Starting material for alkylation and further functionalization. | |

| Acyclic Precursor | Linear di-carbonyl or keto-ester compounds | Substrates for intramolecular cyclization reactions (e.g., Michael addition, Aldol reaction). |

Molecular Mechanisms of Action and Biological Activity

Mechanistic Investigations of Sarkomycin’s Biological Effects

The biological effects of sarkomycin (B75957) are rooted in its chemical structure and its interactions with key cellular components. These interactions disrupt essential processes, leading to the observed anti-neoplastic activities. epa.gov

Interaction with Cellular Nucleophilic Centers

The mechanism of action for sarkomycin is thought to be related to its structural characteristics. epa.gov It is suggested that sarkomycin may act as a direct-acting agent, targeting nucleophilic centers within the cell. epa.gov This reactivity is a key feature of its biological function, allowing it to form covalent bonds with cellular macromolecules. Cysteine, an amino acid containing a sulfhydryl group, is one such nucleophilic target. jst.go.jp The interaction with these nucleophiles can lead to the alkylation of proteins and other vital molecules, thereby altering their function and disrupting cellular homeostasis. epa.govgoogle.com

Role in Nucleic Acid Synthesis Inhibition

Sarkomycin has been identified as an inhibitor of nucleic acid synthesis. epa.govmicrobiologyresearch.orguobabylon.edu.iqdrugbank.com It has demonstrated a remarkable ability to repress the growth of various neoplasms, a characteristic attributed to its interference with the synthesis of DNA and RNA. epa.govnih.gov This inhibition is believed to stem from the binding of sarkomycin to DNA. epa.gov The antibiotic is part of a group of substances whose strong affinity for and interaction with DNA are considered central to their antibiotic and antineoplastic activities. epa.gov

DNA Binding and its Biological Implications

Sarkomycin exhibits a strong affinity for and interacts with DNA, which is believed to be a primary factor in its biological activity. epa.gov This binding to DNA has significant implications for cellular function. The interaction can modulate gene expression, affecting the transcription of numerous genes. nih.gov The binding of agents to DNA can lead to the activation or inhibition of gene groups, which in turn can stimulate DNA synthesis, a precursor to cell division. nih.gov The dysregulation of DNA binding proteins is associated with the development and progression of various diseases, highlighting the importance of this mechanism. nih.gov

Preclinical Studies on Sarkomycin Activity in Non-Human Biological Systems

Preclinical research, particularly in vitro studies, has been crucial in characterizing the biological effects of sarkomycin.

In Vitro Studies on Cell Growth Repression

Sarkomycin has demonstrated a significant ability to repress the growth of various cancer cells in laboratory settings. epa.govnih.gov Studies have shown its effectiveness against cell lines such as HeLa (human cervical carcinoma) and Ehrlich ascites carcinoma. jst.go.jp The compound's ability to inhibit cell proliferation is a key indicator of its potential as an anti-neoplastic agent. epa.govnih.gov

Table 1: In Vitro Activity of Sarkomycin This table is interactive. Click on the headers to sort the data.

| Cell Line | Organism | Description | Effect |

|---|---|---|---|

| HeLa Cells | Human | Cervical Carcinoma | Growth Inhibition jst.go.jp |

| Ehrlich ascites carcinoma | Mouse | Mammary Carcinoma | Growth Inhibition jst.go.jp |

Bacteriostatic Mechanisms and Sulfhydryl Group Interactions

The biological activity of Sarkomycin Z is intrinsically linked to its chemical structure, particularly the presence of an α-methylene cyclopentanone (B42830) moiety. This structural feature is a key determinant of its mechanism of action, which is believed to center on its high reactivity with nucleophilic molecules, most notably sulfhydryl groups. epa.govrsc.org

The core mechanism involves the exocyclic α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This allows this compound to readily react with biological nucleophiles, such as the sulfhydryl (-SH) groups found in the amino acid cysteine. epa.gov Cysteine residues are critical components of numerous enzymes and structural proteins within bacterial cells.

The proposed interaction proceeds via a covalent Michael addition reaction. The nucleophilic sulfur atom of a sulfhydryl group attacks the β-carbon of the α-methylene group in this compound. This forms a stable, covalent bond, effectively tethering the antibiotic to the protein. rsc.orgresearchgate.netpnas.org This covalent modification can have several consequences leading to a bacteriostatic effect, where bacterial growth is inhibited rather than the cells being killed outright:

Enzyme Inactivation: By binding to cysteine residues within the active site of an enzyme, this compound can block substrate access or alter the conformational structure required for catalytic activity, thereby inhibiting essential metabolic pathways.

Disruption of Protein Function: Modification of sulfhydryl groups outside the active site can disrupt a protein's tertiary structure, leading to misfolding, loss of function, or altered regulatory interactions.

Depletion of Intracellular Thiols: this compound can also react with small-molecule thiols like glutathione, which are crucial for maintaining the redox balance of the cell and protecting against oxidative stress.

This high reactivity towards sulfhydryl groups is supported by observations that the antibacterial effect of sarkomycin is diminished in the presence of cysteine or serum, which contains thiol-rich proteins like albumin. researchgate.net The potency of such Michael acceptors is directly correlated with their reactivity with sulfhydryl groups, a principle that governs the bioactivity of many natural products containing α-methylene lactone or cyclopentenone structures. pnas.orgnih.gov

Table 1: Proposed Mechanism of this compound Bacteriostatic Action

| Structural Feature | Cellular Target | Reaction Type | Biological Outcome |

|---|---|---|---|

| α-Methylene Cyclopentanone (Michael Acceptor) | Sulfhydryl (-SH) groups of Cysteine residues in bacterial enzymes and proteins. | Covalent Michael Addition | Inactivation of essential enzymes, disruption of protein structure, and inhibition of bacterial growth (Bacteriostatic Effect). |

Structure Activity Relationship Sar Studies of Sarkomycin and Derivatives

Design and Synthesis of Sarkomycin (B75957) Analogues and Congeners

The inherent instability of sarkomycin prompted researchers to design and synthesize analogues and congeners with improved properties. jst.go.jp This has involved modifications to the core cyclopentanone (B42830) structure and the exocyclic methylene (B1212753) group, which is crucial for its biological activity.

Homosarkomycin, an analogue of sarkomycin, has been synthesized to investigate the impact of structural modifications on biological activity. One synthetic route to (±) HomoSarkomycin Ester involves a Johnson-Claisen rearrangement of a Baylis-Hillman adduct derived from 2-cyclopentenone. nih.gov This method provides an efficient pathway to this sarkomycin analogue. nih.govnih.gov Further research has led to the synthesis of (±)-bis-homosarkomycin ethyl ester, highlighting the ongoing efforts to create novel derivatives. researchgate.net

Comparative studies of these analogues are crucial for understanding the structure-activity relationship. For instance, some synthesized analogs of Sarkomycin have demonstrated antitumor activity, with tumor growth inhibition ranging from 42% to 73% in sarcoma models C-180, C-37, and C-45. istc.int The biological activity of α-methylene cycloalkanones, the class of compounds to which sarkomycin and its analogues belong, is of significant interest in the development of new therapeutic agents. nih.govresearchgate.net

Table 1: Synthesis of Homosarkomycin Esters

| Starting Material | Reaction | Product | Yield |

|---|---|---|---|

| 2-hydroxymethyl-2-cyclopentenone | Johnson-Claisen rearrangement with triethyl orthoacetate and propanoic acid | (±) HomoSarkomycine Ester | Moderate |

| Baylis-Hillman adducts | Johnson-Claisen rearrangement | α-alkylidene-β-methylethoxycarbonyl cyclopentanones | Moderate |

This table summarizes the synthesis of Homosarkomycin esters, highlighting the starting materials, reaction type, product, and yield.

To address the instability of sarkomycin, researchers have developed condensation and transformation products. Sarkomycin-INAH, a condensation product with isonicotinic acid hydrazide, was created in the search for a more stable form of the antibiotic. jst.go.jpresearchgate.net Another derivative, Sarkomycin S1, is formed through the reaction of sarkomycin with hydrogen sulfide. jst.go.jpresearchgate.net These modifications aim to stabilize the molecule while retaining its biological activity. The transformation of sarkomycin into an inactive crystalline form, designated as Z, can occur in the presence of formic acid, highlighting the compound's susceptibility to degradation. jst.go.jpresearchgate.net

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of sarkomycin and its derivatives is intrinsically linked to their chemical structure. collaborativedrug.com The exocyclic methylene group attached to the cyclopentanone ring is a critical determinant of its antitumor and antibiotic properties. ontosight.aiontosight.ai This reactive α-methylene ketone moiety is believed to be the key pharmacophore responsible for its biological activity.

Studies have shown that modifications to this functional group can significantly impact the compound's efficacy. The principle of Structure-Activity Relationship (SAR) is fundamental in understanding how specific structural features of a molecule correlate with its biological activity. collaborativedrug.com By analyzing the SAR of sarkomycin, researchers can predict the biological effects of new derivatives and guide the synthesis of more potent compounds. collaborativedrug.com The antitumor activity of some sarkomycin analogs, with tumor growth inhibition between 42% and 73%, underscores the potential for developing effective cancer therapies through targeted structural modifications. istc.int

Influence of Molecular Stability and Polymerization on Activity

The molecular stability of sarkomycin is a significant factor influencing its biological activity. Sarkomycin has a known tendency to polymerize, which leads to a loss of its therapeutic effects. jst.go.jpresearchgate.net This polymerization process is a key aspect of its inactivation. The decreasing rate of the reducing current of sarkomycin during storage, as observed in polarographic studies, is not directly proportional to the decrease in its biological activity, suggesting a complex relationship between its chemical state and efficacy. tandfonline.com

The formation of inactive polymers underscores the importance of the monomeric form of sarkomycin for its biological function. The presence of the exocyclic methylene group is crucial, and its involvement in polymerization reactions likely contributes to the loss of activity. The development of more stable derivatives that are less prone to polymerization is a key strategy in harnessing the full therapeutic potential of this class of compounds. The study of how polymer backbone chemistry and molecular weight impact biological interactions provides valuable insights into designing more effective and stable drug delivery systems. nih.govnih.gov Cationic polymers, for instance, have shown antimicrobial activity by disrupting bacterial cell membranes, a mechanism that relies on the macromolecular structure. mdpi.com

Analytical and Characterization Methodologies for Sarkomycin Research

Electrochemical Analytical Techniques

Electrochemical methods offer a sensitive means for the analysis of electroactive compounds like sarkomycin (B75957). Among these, polarography has been a significant tool in the investigation of sarkomycin and its derivatives.

Polarographic studies have been instrumental in characterizing sarkomycin and its related substances, including Crystals D and Z. oup.comoup.comtandfonline.com The polarogram of pure sarkomycin, which is chemically identified as 3-methylene-2-oxocyclopentane-1-carboxylic acid, exhibits distinct reduction waves that are dependent on the pH of the solution. oup.comoup.com

In an acidic medium, sarkomycin produces two reduction waves at -0.89 volts and -1.14 volts (versus a saturated calomel (B162337) electrode, S.C.E.) at a pH of 1.7. oup.comoup.com In contrast, in neutral and alkaline environments, these two waves merge into a single wave, for instance, at -1.44 volts at pH 8.3. oup.comoup.com The analysis of the wave slopes at pH 1.7 yields values of 0.063 V and 0.076 V, providing insights into the electrochemical reaction mechanism. oup.comoup.com

Notably, research has shown that relatives of sarkomycin, designated as Crystals D and Z, also exhibit a polarographic wave in the acid region, indicating similar electroactive properties. oup.comoup.comtandfonline.com Other related compounds, such as 3-methyl-2-oxocyclopentane-1-carboxylic acid, also show a single wave below pH 4.0. oup.comoup.com Biologically inactive fractions isolated during the purification of sarkomycin show only a single wave in the acidic region, at approximately -1.18 V at pH 1.5. oup.comoup.com

The following table summarizes the polarographic behavior of sarkomycin and related compounds.

| Compound/Fraction | pH | Half-Wave Potential (vs. S.C.E.) | Number of Waves | Reference |

| Sarkomycin | 1.7 | -0.89 V, -1.14 V | 2 | oup.comoup.com |

| Sarkomycin | 8.3 | -1.44 V | 1 | oup.comoup.com |

| Crystals D and Z | Acidic | Present | 1 | oup.comoup.comtandfonline.com |

| 3-Methyl-2-oxocyclopentane-1-carboxylic acid | < 4.0 | Present | 1 | oup.comoup.com |

| Biologically inactive fractions | 1.5 | -1.18 V | 1 | oup.comoup.com |

Table 1: Polarographic characteristics of sarkomycin and related compounds.

Despite the utility of polarography in the qualitative analysis of sarkomycin, its application for precise quantitative determination has significant limitations. oup.comoup.com While calibration curves derived from the reducing currents and the concentration of sarkomycin are linear for a given sample, this relationship is not consistently reproducible across different samples. oup.comoup.comtandfonline.com

A major drawback is the discrepancy between the polarographic measurements and the biological activity of sarkomycin, especially after storage. oup.comoup.com The rate of decrease in the reducing current does not correlate with the loss of biological potency of the antibiotic. oup.comoup.com This indicates that the electrochemical activity, as measured by polarography, does not solely reflect the concentration of the biologically active form of sarkomycin. Therefore, the polarographic method, without significant modification, is considered unsuitable for the accurate quantitative determination of sarkomycin's biological activity. oup.comoup.com

Chromatographic Separation Techniques (e.g., Countercurrent Distribution for Isolation)

The isolation and purification of sarkomycin and its related compounds from fermentation broths are critical steps for their characterization. Countercurrent distribution has been a key chromatographic technique employed for this purpose. oup.comoup.comtandfonline.com This method separates compounds based on their differential partitioning between two immiscible liquid phases. oup.comoup.com

In the context of sarkomycin research, a 60-transfer countercurrent distribution using a solvent system of ethyl acetate (B1210297) and a phosphate (B84403) buffer solution (pH 4.8) has been successfully used to isolate pure sarkomycin. tandfonline.com The fractions obtained from this process can then be analyzed for biological activity and by other methods like polarography to identify the pure compound and related substances. tandfonline.com This technique has been fundamental in obtaining the pure sarkomycin that was subsequently used for detailed polarographic studies. oup.comoup.com

Spectroscopic Characterization Methods in Related Research

While specific spectroscopic data for Sarkomycin Z is not extensively detailed in the available literature, the characterization of new sarkomycin analogues provides insight into the spectroscopic methods used in this area of research. researchgate.net These methods are essential for structure elucidation.

For a newly isolated sarkomycin analog, a combination of spectroscopic techniques was employed:

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESIMS) and high-resolution ESI-MS (HRESIMS) are used to determine the molecular formula of the compound. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups, such as the carbonyl group, which shows a characteristic absorption band. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR, along with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the carbon-hydrogen framework and the connectivity of atoms within the molecule, ultimately revealing the complete structure. researchgate.net

These spectroscopic methodologies are standard in the structural elucidation of natural products and would be the methods of choice for a detailed characterization of this compound. researchgate.net

Computational Approaches in Sarkomycin Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Sarkomycin (B75957) Z research, docking studies are crucial for identifying potential protein targets and understanding the specific molecular interactions that govern its biological activity. These studies can provide insights into the binding affinity and mode of interaction of Sarkomycin Z with its biological targets, thereby guiding the design of more potent and selective derivatives.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the application of this technique to analogous compounds and other natural product-derived anticancer agents provides a clear framework for how such research would be conducted. For instance, in studies of other antibiotics with potential anticancer properties, molecular docking has been employed to screen for binding interactions with targets like the human topoisomerase II-DNA complex. This approach helps in elucidating the binding scores and interaction patterns of the compounds, which are crucial for assessing their therapeutic potential.

Table 1: Key Molecular Interactions in Ligand-Target Binding

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and the target protein. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Electrostatic Interactions | Occur between charged or polar molecules. |

Molecular Dynamics Simulations for Conformational Analysis and Mechanistic Insights

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and biological systems over time. By simulating the movements of atoms and molecules, MD can provide detailed insights into the conformational changes that occur upon ligand binding, the stability of ligand-protein complexes, and the mechanistic aspects of biological processes.

In research involving analogs of Sarkomycin, such as Sparsomycin, MD simulations have been utilized to calculate the binding free energy of these compounds to their ribosomal targets. researchgate.net These simulations can reveal the conformational dynamics of the binding process and help to understand the factors that contribute to high-affinity binding. researchgate.net For this compound, MD simulations could be employed to:

Assess the stability of the this compound-target complex over time.

Identify key amino acid residues involved in the binding and stabilization of the ligand.

Explore the conformational landscape of this compound in different environments (e.g., in solution versus in a protein binding pocket).

Provide a dynamic view of the interactions predicted by molecular docking studies.

The results from MD simulations can complement experimental data and provide a more complete picture of the molecular mechanisms underlying the biological activity of this compound.

Quantum Chemical Calculations (e.g., DFT studies for Reaction Mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules. These methods can provide valuable information about reaction mechanisms, transition states, and the electronic properties of molecules that are critical for their biological function.

For a reactive molecule like this compound, DFT studies could be instrumental in understanding its mechanism of action at a subatomic level. Potential applications of quantum chemical calculations in this compound research include:

Elucidating the mechanism of its interaction with nucleophilic residues in target proteins.

Calculating the energies of different conformational isomers to determine their relative stabilities.

Predicting spectroscopic properties that can aid in the characterization of the molecule and its derivatives.

Investigating the electronic effects of structural modifications on the reactivity and biological activity of this compound.

In Silico Prediction and Modeling of Related Structures

In silico prediction and modeling encompass a range of computational techniques used to predict the properties of new or hypothetical molecules and to build models of biological systems. These approaches are particularly valuable in the early stages of drug discovery for identifying promising lead compounds and for optimizing their properties.

In the context of this compound research, in silico methods can be used to:

Design and screen virtual libraries of this compound analogs: By systematically modifying the structure of this compound in silico, it is possible to generate large libraries of related compounds and to predict their potential biological activity and pharmacokinetic properties.

Develop Quantitative Structure-Activity Relationship (QSAR) models: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Such models can be used to predict the activity of new this compound derivatives and to guide their design.

Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties: In silico tools can be used to predict the drug-likeness and potential toxicity of this compound and its analogs, helping to prioritize compounds for further experimental evaluation.

Computational structure-activity studies on other antitumor compounds have demonstrated the power of these approaches in directing the synthesis of novel and more active analogs. A similar strategy could be applied to this compound to explore its therapeutic potential more fully.

Future Directions and Emerging Research Avenues for Sarkomycin

Advanced Synthetic Strategies for Enhancing Stability and Yield

The chemical instability and modest yields of early synthetic routes have been significant barriers to the extensive study and clinical development of Sarkomycin (B75957). Current research is focused on developing more robust and efficient synthetic strategies. One approach involves the use of new reagents containing heteroatoms like phosphorus and sulfur to facilitate the construction of the functionalized cyclopentenone core. journals.co.za These methods can offer better control over the chemical reactions and potentially lead to higher yields. journals.co.za For instance, strategies utilizing α-phosphonate carbanions stabilized by sulfur have shown promise in the synthesis of complex cyclopentanones. journals.co.za

Furthermore, modular synthetic strategies, which allow for the stepwise and controlled assembly of the molecule, are being explored. rsc.org Such approaches could enable the late-stage introduction of the exocyclic methylene (B1212753) group, a feature crucial for its biological activity but also a source of instability. Methodologies like microwave-assisted synthesis and sonochemistry are also being considered as they can accelerate reaction times and improve efficiency. springerprofessional.de The development of synthetic routes that can produce more stable precursors or protected forms of Sarkomycin, which can then be converted to the active compound immediately before use, is another promising avenue. Research into different starting materials and reaction pathways continues, with some syntheses achieving yields in the range of 30-40%. ru.nl The overarching goal is to create a synthetic pathway that is not only high-yielding but also scalable and economically viable, which is essential for any potential therapeutic agent.

Deeper Elucidation of Molecular Targets and Pathways

A comprehensive understanding of how Sarkomycin exerts its cytotoxic effects at the molecular level is critical for its future development. While it is known to belong to the class of cyclopentenone antitumor agents, the precise molecular targets and the signaling pathways it modulates are not fully understood. Future research will need to employ advanced biochemical and cell biology techniques to identify the specific proteins and cellular components with which Sarkomycin interacts. The rarity and heterogeneity of certain cancers, such as soft tissue sarcomas, underscore the importance of elucidating the specific molecular pathways involved in their development to guide the creation of targeted therapies. nih.gov

Identifying these targets is the first step; the next is to map the downstream effects. This involves investigating how Sarkomycin impacts key cellular processes like cell cycle regulation, apoptosis (programmed cell death), and DNA repair mechanisms. nih.govnih.gov Modern research techniques can help determine if Sarkomycin's activity is linked to specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. nih.govnih.gov Furthermore, it is important to understand the mechanisms by which cancer cells might develop resistance to Sarkomycin. A deeper knowledge of its molecular interactions will be invaluable for designing more effective and selective analogues and for identifying patient populations most likely to respond to treatment. nih.govfrontiersin.org

Development of Novel Analogues with Targeted Biological Activity

The creation of novel analogues of Sarkomycin represents a key strategy to improve its therapeutic profile. By systematically modifying the chemical structure of the parent compound, researchers aim to enhance its stability, increase its potency, and reduce potential off-target effects. researchgate.net The synthesis of related compounds, such as (±)-Homo-Sarkomycin Esters, demonstrates the feasibility of altering the core structure. researchgate.net

The development of a library of Sarkomycin analogues allows for the exploration of structure-activity relationships (SAR). acs.orgnih.gov This involves testing each new compound to see how the chemical modifications affect its biological activity. For example, modifications to the cyclopentenone ring or the side chain could influence how the molecule binds to its biological target. researchgate.netmdpi.com The goal is to identify analogues with an optimized balance of efficacy and drug-like properties. This process can be guided by computational modeling and a deeper understanding of the molecular targets. nih.gov Ultimately, this line of research could lead to a second-generation Sarkomycin-based therapeutic with superior performance compared to the original natural product.

Application of Advanced Preclinical Models (e.g., 3D Cell Cultures, Organ-on-a-chip)

To better predict the clinical potential of Sarkomycin and its analogues, researchers are moving beyond traditional two-dimensional (2D) cell cultures. Advanced preclinical models that more accurately mimic the complex environment of a human tumor are becoming essential. nih.govmdpi.com

3D Cell Cultures: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, allow cancer cells to grow in a manner that more closely resembles their natural state within a tissue. abcam.comfrontiersin.orgsigmaaldrich.com These models recreate crucial aspects of the tumor microenvironment, including cell-to-cell interactions and the formation of nutrient and oxygen gradients, which can significantly influence a drug's effectiveness. frontiersin.orgmdpi.com Using 3D cultures for testing Sarkomycin can provide more reliable data on its ability to penetrate tumor tissue and exert its cytotoxic effects. abcam.comsigmaaldrich.com

Organ-on-a-chip (OoC): This cutting-edge technology involves creating miniaturized versions of human organs on microfluidic chips. mdpi.comeuropa.eumdpi.com These devices can simulate the physiological conditions of an organ, including blood flow and mechanical forces. frontiersin.org A "tumor-on-a-chip" model could be used to study the effects of Sarkomycin in a dynamic, multi-cell-type environment that replicates the complexity of a real tumor. mdpi.comnih.gov OoC platforms also offer the potential to create personalized models using a patient's own tumor cells, which could help predict individual responses to therapy and advance personalized medicine. europa.eumdpi.com The use of these advanced models is crucial for obtaining more clinically relevant data before moving to human trials. nih.gov

Integration of Multi-omics Data for Comprehensive Biological Understanding

To achieve a holistic view of Sarkomycin's biological effects, future research will increasingly rely on the integration of multi-omics data. azolifesciences.com This approach combines data from various "omics" fields—such as genomics (study of genes), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites)—to build a comprehensive picture of the molecular changes induced by the compound. azolifesciences.commdpi.comfrontiersin.org

By analyzing how Sarkomycin affects a cell at all these different levels, researchers can uncover complex interactions and regulatory networks that would be missed by studying a single data type alone. mdpi.comnih.gov For example, integrating transcriptomics and proteomics data can reveal how changes in gene expression translate into changes in protein levels and activity, which ultimately drive the cellular response to the drug. mdpi.com This systems-level understanding can help to precisely identify the drug's mechanism of action, discover novel biomarkers to predict treatment response, and uncover potential resistance mechanisms. nih.govnih.gov The application of powerful bioinformatics and computational tools is essential to analyze and interpret these large and complex datasets, ultimately bridging the gap between the molecular genotype and the observable phenotype. nih.govcrownbio.com

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Sarkomycin Z from microbial cultures?

- Methodological Answer : Isolation typically involves solvent extraction under controlled pH conditions. For example, Sarkomycin analogs (e.g., A and B) are extracted using organic solvents like ethyl acetate at pH 2–3, followed by vacuum evaporation and chromatographic purification (e.g., carbon chromatography). Researchers should validate solvent compatibility with this compound, as efficacy can vary depending on solvent handling (e.g., solution vs. evaporated residue) .

Q. How is the structural elucidation of this compound conducted using spectroscopic methods?

- Methodological Answer : Structural analysis involves integrating data from nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy. For analogs like Sarkomycin A, NMR peaks at δ 3.5–4.0 ppm (protons adjacent to oxygen) and HR-MS molecular ion [M+H]+ peaks (e.g., m/z 180.12 for Sarkomycin A) are critical. Researchers should compare spectral data with known analogs and account for decomposition products (e.g., Sarkomycin B as a breakdown product of A) .

Q. What in vitro assays are commonly used to assess this compound’s antitumor activity?

- Methodological Answer : Standard assays include cell viability tests (e.g., MTT assay) against cancer cell lines (e.g., Ehrlich ascites carcinoma) and apoptosis induction studies via flow cytometry. Researchers should note discrepancies in reported potency: Sarkomycin analogs show higher efficacy in solution (e.g., 10 mg unit/mg) versus evaporated residues (1–4 mg unit/mg), necessitating rigorous solvent standardization .

Advanced Research Questions

Q. How can researchers design in vivo experiments to evaluate this compound’s antitumor efficacy while controlling for solvent-related variability?

- Methodological Answer :

Solvent Controls : Include vehicle-only groups (e.g., ethyl acetate residues) to isolate solvent effects.

Dose Standardization : Use freshly prepared solutions to avoid potency loss from solvent evaporation.

Tumor Models : Compare efficacy in ascitic vs. solid tumor models (e.g., Ehrlich carcinoma) to assess tissue penetration.

Refer to frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align experimental goals with translational relevance .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy results in this compound studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability and metabolite formation (e.g., via HPLC-MS) to identify inefficiencies in drug delivery.

- Tumor Microenvironment Replication : Use 3D cell cultures or co-culture systems to mimic in vivo conditions.

- Meta-Analysis : Systematically review prior data (e.g., via PRISMA guidelines) to identify confounding variables (e.g., solvent purity, assay sensitivity) .

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) clarify this compound’s mechanism of action?

- Methodological Answer :

Transcriptomic Profiling : RNA sequencing of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).

Metabolomic Correlation : Link metabolite shifts (e.g., ATP depletion) to phenotypic outcomes.

Data Integration : Use tools like Cytoscape for network analysis, prioritizing nodes with high centrality (e.g., hub genes like TP53 or BCL2). Ensure reproducibility by depositing raw data in public repositories (e.g., GEO, MetaboLights) .

Q. What methodologies address discrepancies in reported IC50 values for this compound across studies?

- Methodological Answer :

- Standardized Protocols : Adopt consensus guidelines (e.g., NIH Assay Guidance Manual) for cell culture conditions, exposure time, and endpoint measurements.

- Inter-Laboratory Validation : Collaborate with independent labs to replicate results, using blinded sample analysis to reduce bias.

- Statistical Harmonization : Apply mixed-effects models to account for variability in experimental setups .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting data on this compound’s stability under varying pH conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with pH titration (pH 2–9) to identify degradation products (e.g., via LC-MS).

- Structural Dynamics : Use molecular dynamics simulations to predict pH-sensitive moieties (e.g., carboxyl groups in Sarkomycin A).

- Transparent Reporting : Document all conditions in supplementary materials, adhering to ARRIVE guidelines for preclinical studies .

Literature Review and Research Gaps

Q. What systematic approaches identify research gaps in this compound’s therapeutic potential?

- Methodological Answer :

- PICO Framework : Define Population (e.g., cancer subtypes), Intervention (this compound dosing), Comparison (standard chemotherapeutics), and Outcomes (e.g., survival rates).

- Cochrane Collaboration Tools : Use ROBINS-I for bias assessment in existing studies.

- Semantic Search Engines : Leverage tools like PubMed’s MeSH terms with Boolean operators (e.g., "this compound" AND (antitumor OR pharmacokinetics)) to filter high-quality sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.